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Compound of Interest

Compound Name:
4-Hydroxy-3-methylphenyl

thiocyanate

Cat. No.: B030321 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic characteristics of 4-
Hydroxy-3-methylphenyl thiocyanate (C₈H₇NOS), a compound of interest in various

chemical and pharmaceutical research fields. Due to the limited availability of published

experimental spectra for this specific molecule, this guide presents a comprehensive overview

based on predicted spectroscopic data derived from established principles and analysis of

structurally similar compounds. The methodologies for obtaining such spectra are also detailed.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 4-Hydroxy-3-methylphenyl thiocyanate. These

predictions are foundational for the structural elucidation and characterization of this

compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.2 - 7.4 m 2H Ar-H

~6.9 - 7.1 m 1H Ar-H

~5.0 - 6.0 br s 1H -OH

~2.2 s 3H -CH₃

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and

concentration.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

~155 Ar-C-OH

~135 Ar-C

~132 Ar-C

~125 Ar-C-CH₃

~120 Ar-C-SCN

~115 Ar-C

~110 -SCN

~16 -CH₃

Table 3: Predicted Key IR Absorption Bands
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3500 - 3200 O-H (Phenolic) Stretching (broad)

2160 - 2140 S-C≡N (Thiocyanate) Stretching (sharp, strong)

1600 - 1450 C=C (Aromatic) Stretching

1260 - 1180 C-O (Phenolic) Stretching

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization - EI)

m/z Interpretation

165 [M]⁺ (Molecular Ion)

137 [M - CO]⁺

107 [M - SCN]⁺

Interpretation of Spectroscopic Data
The predicted data provides a clear spectroscopic fingerprint for 4-Hydroxy-3-methylphenyl
thiocyanate.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the phenolic hydroxyl group, and the methyl group. The aromatic region will likely

display a complex splitting pattern due to the substitution on the benzene ring. The broad

singlet for the hydroxyl proton is a characteristic feature. The singlet for the methyl group will

be upfield.

¹³C NMR: The carbon NMR spectrum will confirm the presence of eight distinct carbon

environments. The carbon attached to the hydroxyl group will be the most downfield among

the aromatic carbons. The thiocyanate carbon will also have a characteristic chemical shift.

IR Spectroscopy: The infrared spectrum is dominated by a strong, sharp absorption band for

the thiocyanate group (-SCN) around 2150 cm⁻¹. A broad band in the region of 3500-3200
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cm⁻¹ will be indicative of the hydroxyl group's O-H stretching vibration. Aromatic C=C

stretching and phenolic C-O stretching bands will also be present.

Mass Spectrometry: The mass spectrum under electron ionization should exhibit a molecular

ion peak at m/z 165, corresponding to the molecular weight of the compound. Common

fragmentation patterns would involve the loss of carbon monoxide (CO) or the thiocyanate

radical (SCN).

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 4-Hydroxy-3-
methylphenyl thiocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve 5-10 mg of 4-Hydroxy-3-methylphenyl thiocyanate in

approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry

NMR tube.

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-
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noise.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the spectra (typically to the residual solvent peak or an internal standard like

TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:

Solid Phase (ATR): Place a small amount of the solid sample directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Solid Phase (KBr pellet): Grind a small amount of the sample with dry potassium bromide

(KBr) and press it into a thin, transparent pellet.

Instrumentation: Use a benchtop FT-IR spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

Collect the sample spectrum.

Typical parameters: scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an

accumulation of 16-32 scans.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a

suitable volatile solvent (e.g., methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Ionization (EI).

Data Acquisition:

Introduce the sample into the ion source.

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major

fragment ions. High-resolution mass spectrometry can be used for accurate mass

determination and elemental composition analysis.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 4-Hydroxy-3-methylphenyl thiocyanate.
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Caption: Workflow for the spectroscopic analysis of 4-Hydroxy-3-methylphenyl thiocyanate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b030321?utm_src=pdf-body-img
https://www.benchchem.com/product/b030321?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic Analysis of 4-Hydroxy-3-methylphenyl
thiocyanate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b030321#spectroscopic-analysis-nmr-ir-ms-of-4-
hydroxy-3-methylphenyl-thiocyanate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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